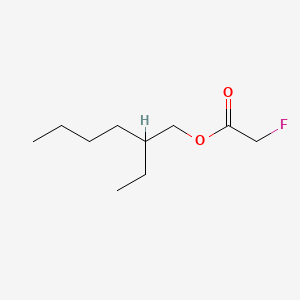

2-ethylhexyl 2-fluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

331-87-3 |

|---|---|

Molecular Formula |

C10H19FO2 |

Molecular Weight |

190.25 g/mol |

IUPAC Name |

2-ethylhexyl 2-fluoroacetate |

InChI |

InChI=1S/C10H19FO2/c1-3-5-6-9(4-2)8-13-10(12)7-11/h9H,3-8H2,1-2H3 |

InChI Key |

FDEKGWKFHSSZFD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)CF |

Origin of Product |

United States |

Contemporary Significance of Organofluorine Compounds in Scientific Inquiry

Organofluorine chemistry has become a cornerstone of modern chemical research due to the profound impact that the incorporation of fluorine has on the properties of organic molecules. numberanalytics.commdpi.com The high electronegativity of the fluorine atom, combined with its relatively small size, imparts unique characteristics to organofluorine compounds, including enhanced thermal stability, increased lipophilicity, and altered bioavailability. numberanalytics.com These properties have made them invaluable in a variety of fields.

In medicinal chemistry, it is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. cas.cn The introduction of fluorine can modulate a molecule's metabolic stability and its ability to cross biological membranes, leading to more effective drugs. mdpi.comcas.cn Similarly, in agrochemical research, fluorinated compounds are used to create more potent and stable pesticides and herbicides. numberanalytics.comwikipedia.org

Beyond the life sciences, organofluorine compounds are critical in materials science. mdpi.com They are the building blocks for a wide array of materials with desirable properties, such as fluoropolymers (e.g., Teflon) known for their chemical inertness and low friction, as well as specialized refrigerants, surfactants, and solvents. wikipedia.org The synthesis of these compounds is a dynamic area of research, with chemists continuously developing new methods to introduce fluorine into organic molecules, a challenging task due to the scarcity of naturally occurring organofluorines. mdpi.comcas.cn

Historical Context of Fluoroacetate Chemistry and Its Esters

The history of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound reported in 1835. cas.cnnih.gov However, the specific sub-field of fluoroacetate (B1212596) chemistry gained significant attention in the mid-20th century. Fluoroacetic acid and its derivatives, including its esters, were subjects of intense study.

Fluoroacetate was first isolated from the poisonous South African plant Dichapetalum cymosum in 1943. nih.gov This discovery spurred research into its biological activity. The synthesis of fluoroacetate esters was explored around the same time. A notable early publication by Bacon et al. in 1948 described the synthesis of various amides and esters of fluoroacetic acid, including 2-ethylhexyl 2-fluoroacetate. wikipedia.org This research was often driven by the need to create new chemical entities for various applications, and the esterification of fluoroacetic acid was a key chemical transformation explored. The synthesis often involved the reaction of a salt of fluoroacetic acid with an appropriate alkyl halide or the transesterification of a simpler fluoroacetate ester. wikipedia.org For instance, the preparation of ethyl fluoroacetate, a common precursor, can be achieved by reacting ethyl chloroacetate (B1199739) with potassium fluoride (B91410). google.comchemicalbook.com

Positioning of 2 Ethylhexyl 2 Fluoroacetate Within Ester Research

2-Ethylhexyl 2-fluoroacetate is an ester formed from fluoroacetic acid and 2-ethylhexanol. wikipedia.org Within the broader context of ester research, its specific combination of a fluoroacetyl group and a branched, eight-carbon alcohol moiety positions it in a niche area of study.

The 2-ethylhexyl group is a common structural motif in industrial chemistry, often used to impart desirable physical properties to molecules. For example, di(2-ethylhexyl) phthalate (B1215562) (DEHP) has been widely used as a plasticizer to increase the flexibility of polymers. researchgate.net The branched nature of the 2-ethylhexyl chain can disrupt crystal packing, leading to lower melting points and increased solubility in nonpolar solvents. chemicalbook.com

When combined with the fluoroacetate (B1212596) group, the resulting ester, this compound, is a liquid with specific physical properties. wikipedia.org Research into esters with similar branched structures, such as 2-ethylhexyl 2-methylhexanoate, is often focused on applications where performance at low temperatures is critical, such as in cosmetics or as lubricant additives. researchgate.net While direct research on the applications of this compound is not extensively published, its structure suggests potential utility as a specialty solvent, a plasticizer for fluorinated polymers, or as an intermediate in the synthesis of more complex organofluorine compounds.

Theoretical Frameworks Guiding Research on Fluoroacetate Esters

Research into fluoroacetate (B1212596) esters, including 2-ethylhexyl 2-fluoroacetate, is guided by several key theoretical frameworks in chemistry. These frameworks help in understanding and predicting the behavior and properties of these molecules. waldenu.eduresearchgate.netnu.edu

One of the fundamental theoretical considerations is the impact of the carbon-fluorine bond on molecular properties. The C-F bond is one of the strongest single bonds in organic chemistry, which contributes to the thermal and chemical stability of organofluorine compounds. wikipedia.org Computational chemistry and molecular modeling are often employed to study the conformational preferences and electronic properties of fluoroacetate esters. These studies can elucidate how the highly electronegative fluorine atom influences the electron distribution within the ester functional group, affecting its reactivity and intermolecular interactions.

Furthermore, theories of reaction kinetics and mechanisms are applied to understand the synthesis of these esters. For example, the fluorination of precursor molecules often involves nucleophilic substitution reactions, and the principles of physical organic chemistry are used to optimize reaction conditions and yields. The study of radical copolymerization of fluorinated acrylates also provides a theoretical basis for understanding how these monomers might be incorporated into polymers, which is relevant for materials science applications. researchgate.net

Overview of Key Research Domains for 2 Ethylhexyl 2 Fluoroacetate

Direct Esterification Routes for this compound Synthesis

Direct esterification represents the most straightforward approach to the synthesis of this compound. This method involves the reaction of fluoroacetic acid with 2-ethylhexanol, typically in the presence of a catalyst to accelerate the reaction rate and improve the yield. The general reaction is as follows:

FCH₂COOH + CH₃(CH₂)₃CH(C₂H₅)CH₂OH ⇌ FCH₂COOCH₂(C₂H₅)CH(CH₂)₃CH₃ + H₂O

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically manipulated include temperature, reaction time, and the molar ratio of reactants. In analogous esterification reactions, such as the synthesis of 2-ethylhexyl acetate, an excess of the alcohol or the removal of water as it is formed drives the equilibrium towards the product side, thereby increasing the conversion. ijcce.ac.irgoogle.com For instance, in the synthesis of 2-ethylhexyl acrylate (B77674), the reaction is often carried out under reduced pressure to facilitate the removal of water. researchgate.netdss.go.th

While specific yield data for the direct esterification of this compound is not extensively detailed in publicly available literature, studies on similar esters provide insight into the expected efficiency. For the esterification of acetic acid with 2-ethylhexanol, conversions of up to 97% have been reported under optimized conditions. google.com It is reasonable to expect that similar yields could be achieved for the fluoroacetate analogue with appropriate optimization.

Table 1: Exemplary Reaction Conditions for the Synthesis of 2-Ethylhexyl Esters via Direct Esterification (Analogous Reactions)

| Ester Product | Reactants | Catalyst | Temperature (°C) | Reaction Time (h) | Yield/Conversion | Reference |

| 2-Ethylhexyl Acetate | Acetic Acid, 2-Ethylhexanol | Amberlyst 36 | 60-90 | 5-8 | ~97% Conversion | ijcce.ac.irgoogle.com |

| 2-Ethylhexyl Acrylate | Acrylic Acid, 2-Ethylhexanol | Sulfuric Acid | 80-90 | 4-6 | High Yield | researchgate.netdss.go.th |

This table presents data from analogous reactions to illustrate typical conditions for esterification with 2-ethylhexanol.

The choice of catalyst is a critical factor in the direct esterification process. Both homogeneous and heterogeneous catalysts can be employed.

Homogeneous Catalysts: Strong mineral acids like sulfuric acid are effective homogeneous catalysts for esterification. researchgate.netdss.go.th They protonate the carbonyl oxygen of the fluoroacetic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of 2-ethylhexanol. However, the use of homogeneous catalysts can lead to challenges in separation and may cause corrosion issues.

Heterogeneous Catalysts: Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst 36), offer several advantages over their homogeneous counterparts. ijcce.ac.irgoogle.com These include ease of separation from the reaction mixture, potential for regeneration and reuse, and often improved selectivity with fewer side reactions. In the synthesis of 2-ethylhexyl acetate, Amberlyst 36 has been shown to be an effective catalyst. ijcce.ac.irgoogle.com

Alternative Synthetic Pathways for Fluoroacetate Esters

Beyond direct esterification, alternative synthetic strategies can be employed for the preparation of this compound and its analogs.

Transesterification, or the exchange of the alcohol group of an ester with another alcohol, is a viable alternative for the synthesis of this compound. This method would involve reacting a simple fluoroacetate ester, such as ethyl fluoroacetate, with 2-ethylhexanol in the presence of a catalyst. The reaction is reversible and can be driven to completion by using a large excess of 2-ethylhexanol or by removing the more volatile alcohol (in this case, ethanol) as it is formed.

FCH₂COOCH₂CH₃ + CH₃(CH₂)₃CH(C₂H₅)CH₂OH ⇌ FCH₂COOCH₂(C₂H₅)CH(CH₂)₃CH₃ + CH₃CH₂OH

This approach is mentioned as a potential production method for this compound. nih.gov Studies on the transesterification of methyl acetate with 2-ethylhexanol using a strongly acidic cation-exchange resin (NKC-9) as a catalyst have demonstrated the feasibility of this approach, achieving high yields of the corresponding 2-ethylhexyl ester. acs.org

Table 2: Conditions for the Transesterification Synthesis of 2-Ethylhexyl Acetate (Analogous Reaction)

| Reactants | Catalyst | Molar Ratio (Methyl Acetate:2-Ethylhexanol) | Temperature (°C) | Reaction Time (h) | Product Yield | Reference |

| Methyl Acetate, 2-Ethylhexanol | NKC-9 Resin | 4:1 | 80 | 3 | 90.9% | acs.org |

This table presents data from an analogous reaction to illustrate typical conditions for transesterification with 2-ethylhexanol.

The synthesis of chiral fluoroacetate analogs, where the stereochemistry at the α-carbon is controlled, is an area of significant interest due to the unique properties that the fluorine atom imparts on bioactive molecules. While specific methods for the enantioselective synthesis of this compound are not widely reported, general strategies for the synthesis of chiral α-fluoro esters can be considered.

One common approach involves the asymmetric fluorination of a prochiral enolate. This can be achieved using a chiral base to deprotonate a carbonyl compound, followed by reaction with an electrophilic fluorine source (e.g., N-fluorobis(benzenesulfon)imide, NFSI). The chirality of the base directs the approach of the fluorinating agent, leading to the preferential formation of one enantiomer.

Another strategy is the catalytic asymmetric α-fluorination of ketenes. This method can furnish tertiary α-fluoroesters with high enantioselectivity. acs.org Furthermore, chemoenzymatic cascades have been developed for the enantioselective synthesis of chiral α-fluorinated amines from β-keto-acid esters, highlighting the potential of biocatalysis in this field. researchgate.net Tandem conjugate addition-fluorination sequences on α,β-unsaturated esters using chiral lithium amides have also been shown to produce α-fluoro-β³-amino esters in high diastereomeric ratios. These methodologies could potentially be adapted for the synthesis of chiral this compound analogs by selecting appropriate starting materials.

Radiosynthesis of Fluorinated Acetate Tracers and Analogs

The radiosynthesis of fluorinated acetate analogs, particularly those labeled with fluorine-18 (B77423) (¹⁸F), is of great importance for positron emission tomography (PET) imaging. [¹⁸F]Fluoroacetate ([¹⁸F]FAC) is an analog of [¹¹C]acetate and is investigated as a potential tracer for imaging prostate cancer and other malignancies.

The radiosynthesis of no-carrier-added (n.c.a.) sodium [¹⁸F]fluoroacetate is typically performed in a two-step process. This involves the nucleophilic substitution of a suitable precursor, such as a sulfonate ester of a protected glycolic acid, with [¹⁸F]fluoride, followed by hydrolysis of the protecting group. For instance, (methanesulfonyloxy)-acetic acid t-butyl ester has been used as a precursor, where the [¹⁸F]fluoride displaces the mesylate group, followed by acidic hydrolysis of the t-butyl ester to yield [¹⁸F]fluoroacetic acid. researchgate.net This method has been adapted for automated synthesis modules. researchgate.net

The development of ¹⁸F-labeled acetate analogs like [¹⁸F]fluoroethyl acetate ([¹⁸F]FACE) is also being pursued to overcome the limitations of the short half-life of ¹¹C. These radiosynthetic methods provide a foundation for the potential development of ¹⁸F-labeled this compound for specialized imaging applications, although such a specific tracer has not been described in the reviewed literature.

Radiolabeling Strategies for Fluoroacetate Moieties

The introduction of a radioactive isotope into a molecule, or radiolabeling, is a critical technique for in vivo imaging studies, such as Positron Emission Tomography (PET). The fluoroacetate moiety, due to the properties of the fluorine-18 (¹⁸F) isotope, is a significant target for such strategies. The ¹⁸F isotope possesses a convenient half-life of approximately 110 minutes and is a positron emitter, making it ideal for PET imaging. nih.gov

A primary method for radiolabeling fluoroacetates is through nucleophilic substitution. This typically involves the reaction of a precursor molecule containing a good leaving group with a source of [¹⁸F]fluoride. frontiersin.org For instance, ethyl bromoacetate (B1195939) can be reacted with [¹⁸F]fluoride to produce [¹⁸F]ethyl fluoroacetate, which can then be hydrolyzed to [¹⁸F]fluoroacetic acid. frontiersin.org This [¹⁸F]fluoroacetic acid can then be used as a prosthetic group to label larger biomolecules, such as proteins like urokinase, by forming amide bonds under the mediation of a coupling agent. frontiersin.org

Another approach is the direct labeling of a precursor ester. The synthesis of ethyl [¹⁸F]fluoroacetate ([¹⁸F]EFA) has been achieved by reacting ethyl O-mesyl-glycolate with [¹⁸F]fluoride. nih.gov This proradiotracer is designed to have increased lipophilicity, allowing it to cross the blood-brain barrier where it can be hydrolyzed to [¹⁸F]fluoroacetate for imaging of glial metabolism. nih.gov The synthesis is often automated for efficiency and reproducibility. researchgate.netamazonaws.com

A chemoenzymatic strategy has also been developed, utilizing the fluorinase enzyme from Streptomyces cattleya. This enzyme catalyzes the reaction between S-adenosyl-L-methionine (SAM) and no-carrier-added [¹⁸F]fluoride to generate 5'-[¹⁸F]fluoro-5'-deoxyadenosine. This intermediate can then be oxidized to [¹⁸F]fluoroacetate. researchgate.net

Precursor Development for Radiochemical Synthesis

The efficiency and yield of radiochemical synthesis are highly dependent on the choice of precursor. For the synthesis of [¹⁸F]fluoroacetate and its esters, significant research has gone into developing optimal precursors. These precursors are typically molecules that contain a leaving group which can be easily displaced by the [¹⁸F]fluoride ion in a nucleophilic substitution reaction.

Commonly used precursors include esters with sulfonyloxy leaving groups, such as methanesulfonyloxy (OMs), p-toluenesulfonyloxy (OTs), and p-nitrobenzenesulfonyloxy (ONs). eurekaselect.com Studies have compared various ester and leaving group combinations to optimize the radiolabeling yield. For example, in one study, (methanesulfonyloxy)-acetic acid t-butyl ester was found to be a superior labeling precursor compared to several ethyl and other t-butyl esters. eurekaselect.com The synthesis of this precursor can be achieved by reacting bromoacetic acid t-butyl ester with silver mesylate. researchgate.net

Ethyl O-mesylglycolate (EOMG) is another key precursor for the synthesis of sodium [¹⁸F]fluoroacetate and ethyl [¹⁸F]fluoroacetate. nih.goviaea.org It is synthesized and can be used in automated synthesis modules for reproducible and high-yield production of the radiolabeled compounds. researchgate.netiaea.org Similarly, ethyl (p-tosyloxy) acetate (ETA) is a commercially available precursor used for the automated synthesis of sodium [¹⁸F]fluoroacetate. nih.gov The reaction involves the initial formation of [¹⁸F]fluoroacetate ethyl ester, which is subsequently hydrolyzed. nih.gov

The general scheme for these radiosyntheses involves trapping cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge, eluting it, and then reacting it with the chosen precursor in a suitable solvent like acetonitrile (B52724) at an elevated temperature. amazonaws.comeurekaselect.com

Derivatization and Functionalization of this compound

The chemical structure of this compound offers several sites for derivatization and functionalization, allowing for the synthesis of a variety of other organic compounds. The primary points of reactivity are the ester group and the α-fluoro carbon.

The ester group can undergo transesterification. For instance, this compound can be synthesized by the transesterification of ethyl fluoroacetate with 2-ethylhexanol. wikipedia.org Conversely, the 2-ethylhexyl group could be replaced by other alcohols under appropriate catalytic conditions. Hydrolysis of the ester, typically under basic conditions, would yield fluoroacetic acid and 2-ethylhexanol.

The α-fluoro carbon is activated by the adjacent carbonyl group, making the α-proton acidic and susceptible to deprotonation by a suitable base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions. For example, fluoroacetate esters can undergo classic aldol-type condensation reactions with carbonyl compounds like benzaldehyde. ethz.ch This reactivity can be harnessed to synthesize α-fluoro-β-hydroxy esters, which are valuable building blocks in medicinal chemistry.

In a diagnostic context, fluoroacetate can be derivatized for analytical purposes. For quantitative determination in biological samples, fluoroacetate can be converted to its dodecyl ester for analysis by gas chromatography. nih.gov

Green Chemistry Principles in Fluoroacetate Ester Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of fluoroacetate ester synthesis, several strategies align with these principles.

One major area of focus is the development of more environmentally friendly catalysts. Traditional esterification often relies on strong, corrosive mineral acids like sulfuric acid. Greener alternatives include solid acid catalysts, such as cation-exchange resins like Dowex H+, which are reusable, non-toxic, and simplify product isolation. researchgate.net Recent research has also highlighted innovative catalysts, like noble-metal-based bimetallic oxide clusters, that enable ester synthesis using molecular oxygen as the sole oxidant, producing only water as a byproduct. labmanager.com

Biocatalysis represents another cornerstone of green chemistry. The use of enzymes, such as lipases, for esterification offers high selectivity (regioselectivity and enantioselectivity) under mild reaction conditions (moderate temperature and atmospheric pressure). researchgate.net This reduces energy consumption and the formation of by-products. researchgate.net Lipase-catalyzed esterification can be performed in non-conventional media, and immobilized enzymes can be used in continuous flow reactors, enhancing industrial applicability and sustainability. researchgate.netrsc.org For example, a chemoenzymatic approach using an aldolase (B8822740) has been developed for the synthesis of α-fluoro β-hydroxy carboxylic acids, where fluoropyruvate acts as a fluoroacetate equivalent. nih.gov

Process optimization is also crucial. This includes using solvent-free reaction conditions or employing greener solvents. researchgate.net For example, the synthesis of 2-ethylhexyl acetate has been optimized via transesterification using a solid acid catalyst, improving yield and reducing waste. researchgate.net In the synthesis of ethyl fluoroacetate, utilizing a phase-transfer catalyst can allow the reaction to proceed under milder conditions with high yields. Another green approach involves using deep eutectic systems based on choline (B1196258) chloride as catalysts for esterification, which are biocompatible and reduce adverse environmental impacts. mdpi.com

Table of Synthetic Data for Fluoroacetate Esters

| Product | Precursor(s) | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| [¹⁸F]Fluoroacetate Ethyl Ester | Ethyl O-mesyl-glycolate, [¹⁸F]Fluoride | - | Automated synthesis | 28.6 ± 3.6% | nih.gov |

| Sodium [¹⁸F]Fluoroacetate | (methanesulfonyloxy)-acetic acid t-butyl ester, [¹⁸F]Fluoride | - | CH₃CN, 100°C, 5 min, then acidic hydrolysis | 20-25% | eurekaselect.comresearchgate.net |

| Ethyl 4-methoxy cinnamate | Anisaldehyde, Ethyl acetate | Sodium, Methanol | 0-5°C | ~77% | niscpr.res.in |

| 2-Ethylhexyl 4-methoxy cinnamate | Ethyl 4-methoxy cinnamate, 2-Ethylhexanol | p-Toluenesulfonic acid | 150°C, 6 h | 93% | niscpr.res.in |

| 2-Ethylhexyl Acetate | Methyl Acetate, 2-Ethylhexanol | NKC-9 cation-exchange resin | 80°C, 3 h | 90.90% | researchgate.net |

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are paramount for the separation and quantitative determination of this compound from complex mixtures. Gas chromatography and high-performance liquid chromatography are the principal techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fluoroacetate Esters

Gas chromatography coupled with mass spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The technique offers high separation efficiency and definitive identification based on mass-to-charge ratio.

For the analysis of fluoroacetate esters, including the 2-ethylhexyl variant, a capillary GC system is typically utilized. The choice of the capillary column is critical for achieving optimal separation. A common choice is a DB-17 capillary column (30 m x 0.32-mm i.d., 0.25-μm film thickness). oup.com The analysis often involves a temperature program, for instance, starting at 90°C and ramping up to 270°C at a rate of 10°C/min, to ensure the efficient elution of the compound. oup.com Helium is commonly used as the carrier gas. oup.com

Derivatization is a common strategy to improve the chromatographic behavior and detectability of fluoroacetic acid and its salts. For example, fluoroacetate can be converted to its dodecyl ester for quantification by capillary gas chromatography with a flame ionization detector (FID) or GC-MS. nih.gov Another approach involves the formation of pentafluorobenzyl (PFB) esters, which are highly responsive to electron-capture detection (GC-ECD) and also provide characteristic mass spectra in GC-MS. oup.comnih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) provides a valuable alternative for the analysis of this compound, particularly when the compound's volatility or thermal stability is a concern.

Reversed-phase HPLC is a common mode for the separation of esters. For instance, a method for the simultaneous determination of di(2-ethylhexyl)phthalate (DEHP) and its metabolite mono(2-ethylhexyl)phthalate (MEHP) in tissue and seminal plasma samples utilizes a reversed-phase column with isocratic or gradient elution and UV detection. nih.govnih.gov A similar approach could be adapted for this compound. The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. nih.govsielc.com

For more polar fluoroacetates, such as the fluoroacetate anion itself, hydrophilic interaction liquid chromatography (HILIC) is an effective separation technique. sciex.com.cnsigmaaldrich.com A HILIC column, in conjunction with a mobile phase gradient of acetonitrile and an aqueous buffer like ammonium (B1175870) formate, can achieve separation. sciex.com.cn

Detection in HPLC can be accomplished using various detectors. A UV detector is suitable if the analyte possesses a chromophore. nih.govnih.gov For compounds lacking a strong UV chromophore, or for enhanced sensitivity and specificity, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the preferred method. sciex.com.cnnih.govrsc.org LC-MS/MS, often using an electrospray ionization (ESI) source, allows for highly selective and sensitive detection through multiple reaction monitoring (MRM). sciex.com.cn This technique has been successfully applied to the analysis of sodium fluoroacetate in milk and infant formula. sciex.com.cn

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on partitioning between a mobile and stationary phase, followed by various detection methods. |

| Typical Column | Capillary columns (e.g., DB-17). oup.com | Reversed-phase (e.g., C8, C18) or HILIC columns. nih.govsigmaaldrich.comnih.gov |

| Mobile Phase | Inert carrier gas (e.g., Helium). oup.com | Liquid mixture (e.g., Acetonitrile/water). nih.govsciex.com.cn |

| Detector | Mass Spectrometer (Electron Impact or Chemical Ionization). oup.comrsc.org | UV, Diode-Array, or Mass Spectrometer (ESI). nih.govnih.govsciex.com.cn |

| Derivatization | Often employed for fluoroacetic acid (e.g., esterification). oup.comnih.gov | May not be necessary, but can be used to enhance detection. rsc.org |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the definitive structural confirmation and purity evaluation of this compound. Nuclear magnetic resonance, infrared, and ultraviolet-visible spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organofluorine compounds. numberanalytics.comnumberanalytics.com The presence of the fluorine atom provides a unique spectroscopic handle.

¹⁹F NMR Spectroscopy is particularly informative. nih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR experiments. aiinmr.comwikipedia.org The chemical shift of the fluorine atom in this compound would be highly sensitive to its electronic environment. numberanalytics.com For fluoromethyl groups (R-CH₂F), the chemical shift typically appears in the range of -200 to -220 ppm. wikipedia.org The coupling between the fluorine nucleus and the adjacent protons of the methylene (B1212753) group (²JHF) would result in a characteristic splitting pattern in both the ¹⁹F and ¹H NMR spectra, with coupling constants that can be as large as 50 Hz. wikipedia.org

¹H NMR Spectroscopy provides detailed information about the proton-containing fragments of the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the 2-ethylhexyl group and the fluoroacetyl moiety. The methylene protons adjacent to the fluorine atom (FCH₂-) would appear as a doublet due to coupling with the fluorine nucleus. The protons of the 2-ethylhexyl group would exhibit complex splitting patterns due to proton-proton couplings.

¹³C NMR Spectroscopy complements the ¹H and ¹⁹F data by providing information on the carbon skeleton of the molecule. The carbon atom directly bonded to the fluorine (FCH₂-) would show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR spectrum of fluorinated compounds.

The integration of data from ¹H, ¹³C, and ¹⁹F NMR experiments allows for the complete and unambiguous assignment of the structure of this compound and the assessment of its purity.

| NMR Technique | Information Provided | Expected Features for this compound |

| ¹⁹F NMR | Direct observation of the fluorine environment. nih.gov | A signal in the typical range for a -CH₂F group (-200 to -220 ppm), split into a triplet by the adjacent methylene protons. wikipedia.org |

| ¹H NMR | Information on the number, connectivity, and environment of protons. | A doublet for the FCH₂- protons due to coupling with fluorine, and complex multiplets for the protons of the 2-ethylhexyl group. |

| ¹³C NMR | Information on the carbon framework. | A signal for the FCH₂- carbon showing a large ¹JCF coupling constant. |

Advanced Sample Preparation and Extraction Protocols for Diverse Matrices

The effective analysis of this compound in various samples, such as environmental or biological matrices, hinges on robust sample preparation and extraction protocols designed to isolate the analyte from interfering components. sciex.com.cnaiinmr.com

For the analysis of fluoroacetate and its derivatives in biological samples like tissues or bodily fluids, initial homogenization is often required. nih.govnju.edu.cn This is typically followed by an extraction step. Liquid-liquid extraction (LLE) using an appropriate organic solvent is a common approach. nih.gov

Solid-phase extraction (SPE) offers a more selective and efficient alternative to LLE. rsc.org For fluoroacetate, which is anionic at neutral pH, a mixed-mode anionic exchange (MAX) cartridge can be used for cleanup. rsc.org Protein precipitation, for instance with tungstic acid or acetonitrile, is a crucial step when dealing with high-protein matrices like milk or blood to prevent column fouling and matrix effects. sciex.com.cnrsc.org

For water samples, a direct aqueous injection (DAI) method may be feasible for LC-MS/MS analysis, minimizing sample preparation to preservation and filtration. nih.govrsc.org

In some cases, derivatization is integrated into the extraction protocol. For example, a triphasal extractive pentafluorobenzylation method has been developed for fluoroacetic acid in beverages and biological fluids, where extraction and derivatization occur simultaneously. oup.com

The choice of sample preparation protocol is highly dependent on the nature of the matrix and the analytical technique to be employed. The goal is to achieve efficient extraction, removal of interferences, and concentration of the analyte to levels suitable for detection. sciex.com.cnrsc.org

Derivatization for Enhanced Detectability and Separation

For gas chromatography (GC) based methods, derivatization is often essential to improve the volatility and thermal stability of the target analytes, particularly the hydrolysis product, fluoroacetic acid. scribd.comchromatographyonline.com Common derivatization strategies aim to convert the polar carboxylic acid group of FAA into a less polar, more volatile ester or amide derivative. oup.com

Several types of derivatization reactions can be employed:

Alkylation: This involves the reaction of the carboxylate group with an alkylating agent to form an ester. A widely used method for fluoroacetic acid is derivatization with pentafluorobenzyl bromide (PFB-Br). oup.comnih.gov This reaction, often catalyzed by a phase-transfer catalyst, produces the pentafluorobenzyl ester of fluoroacetic acid. oup.comnih.gov The resulting PFB derivative is highly volatile and exhibits excellent sensitivity under electron capture detection (GC-ECD) and mass spectrometry (GC-MS). oup.comnih.gov The electron-rich pentafluorobenzyl group significantly enhances the response of electron-capturing detectors. oup.com

Acylation: In this approach, the analyte is reacted with an acylating agent. For instance, fluoroacetic acid can be derivatized with 3-nitroaniline (B104315) (3-NA) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). rsc.org This forms the 2-fluoro-N-(3-nitrophenyl)acetamide derivative, which is amenable to both GC-MS/MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. rsc.org

Silylation: This is a common derivatization technique where an active hydrogen in the analyte is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. scribd.com While broadly applicable for compounds with hydroxyl and carboxyl groups, its use must be in aprotic solvents to avoid hydrolysis of the silylating reagent and the derivative. scribd.com

The choice of derivatization reagent is critical and depends on the analytical technique and the desired sensitivity. The formation of fluoroacyl derivatives, for example, not only increases volatility but can also improve detectability in GC-MS, especially with negative chemical ionization. scribd.com

Table 1: Common Derivatization Reagents for Fluoroacetic Acid Analysis

| Derivatization Reagent | Analyte Functional Group | Resulting Derivative | Analytical Technique | Reference |

|---|---|---|---|---|

| Pentafluorobenzyl bromide (PFB-Br) | Carboxylic Acid | Pentafluorobenzyl ester | GC-ECD, GC-MS | oup.comnih.gov |

| 3-Nitroaniline (with DCC) | Carboxylic Acid | 2-fluoro-N-(3-nitrophenyl)acetamide | GC-MS/MS, LC-MS/MS | rsc.org |

| Silylating Agents (e.g., BSTFA) | Carboxylic Acid | Trimethylsilyl ester | GC-MS | scribd.com |

Matrix Effects in Complex Sample Analysis

The analysis of this compound, or more practically its hydrolysis product fluoroacetic acid, in complex environmental and biological samples is often hampered by matrix effects. Matrix effects are the alteration of the analyte's signal (suppression or enhancement) due to the presence of other co-extracted components in the sample. researchgate.net

In liquid chromatography-mass spectrometry (LC-MS), ion suppression is a common phenomenon, particularly with electrospray ionization (ESI). sciex.com.cn Co-eluting matrix components can interfere with the ionization efficiency of the target analyte in the ESI source, leading to a decreased signal and inaccurate quantification. sciex.com.cnsciex.com For example, in the analysis of sodium fluoroacetate in milk and infant formula, ion suppression of 40-50% has been observed. sciex.com

In gas chromatography (GC), matrix effects can also occur. Co-injected non-volatile matrix components can accumulate in the injector port and on the column, leading to signal loss and peak shape distortion. cardiff.ac.uk Conversely, a "matrix-induced chromatographic response enhancement" can sometimes be observed, where matrix components block active sites in the GC system, preventing the thermal degradation or adsorption of the analyte and thus enhancing its response.

To mitigate matrix effects, several strategies can be employed:

Effective Sample Preparation: Techniques like solid-phase extraction (SPE) are used to clean up the sample and remove interfering matrix components before analysis. rsc.org

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from interfering compounds is crucial. sciex.com.cn

Use of Internal Standards: The use of a stable isotope-labeled internal standard that behaves similarly to the analyte during extraction, derivatization, and analysis can compensate for matrix effects and improve the accuracy of quantification. rsc.orgsciex.com For example, ¹³C-labeled fluoroacetate is often used as an internal standard. rsc.org

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can also help to compensate for matrix effects. rsc.org

Development and Validation of Trace Detection Methods

The development of sensitive and reliable methods for the trace detection of this compound (via its hydrolysis product, fluoroacetic acid) is critical for environmental monitoring and forensic investigations. Method validation is essential to ensure the reliability of the analytical data and typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). dss.go.th

Modern analytical methods often utilize tandem mass spectrometry (MS/MS) for its high selectivity and sensitivity.

LC-MS/MS Methods: Direct analysis of the fluoroacetate anion by LC-MS/MS is possible and avoids the need for derivatization. sciex.com.cnsciex.com These methods often employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation. sciex.com.cnsciex.com The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for fluoroacetate are monitored, providing a high degree of certainty in identification and quantification. sciex.com.cn For instance, a method for detecting sodium fluoroacetate in milk and infant formula using a SCIEX QTRAP 6500+ LC-MS/MS system achieved limits of quantitation below 0.1 ng/mL. sciex.com

GC-MS/MS Methods: For GC-based methods, after derivatization, MS/MS is used for detection. For example, a method for the ultra-trace determination of sodium fluoroacetate in milk and milk powder involved derivatization with 3-nitroaniline followed by analysis using negative chemical ionization (NCI) GC-MS/MS. rsc.org This method achieved very low limits of quantification, for example, 0.0042 µg/L in milk. rsc.org

Validation Parameters: A typical validation process for such methods would include the following:

Linearity: Assessed by analyzing a series of calibration standards over a defined concentration range. A regression analysis is performed, and a correlation coefficient (r²) close to 1 indicates good linearity. sciex.com.cn

Accuracy: Determined by analyzing spiked samples at different concentrations and calculating the percentage recovery. rsc.org

Precision: Evaluated by repeatedly analyzing a sample to determine the repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (RSD). rsc.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. oup.comnih.gov

Table 2: Performance of Validated Methods for Fluoroacetate Detection

| Analytical Method | Matrix | Derivatization Agent | LOQ | Recovery | Reference |

|---|---|---|---|---|---|

| GC-MS/MS | Milk | 3-Nitroaniline | 0.0042 µg/L | 90-105% | rsc.org |

| LC-MS/MS | Milk | None | <10 ng/mL | ~70% (pre-extraction spike) | sciex.com.cnsciex.com |

| GC-MS | Beverages | Pentafluorobenzyl bromide | 0.42-0.50 µg/mL | Not specified | oup.com |

Environmental Presence and Distribution Mechanisms

Currently, there is a lack of direct measurements documenting the presence and concentration of this compound in different environmental matrices such as air, water, and soil. However, its distribution can be predicted based on its physicochemical properties. Esters like 2-ethylhexyl acetate are known to have low water solubility and a tendency to adsorb to organic matter in soil and sediment. nih.gov Similarly, the 2-ethylhexyl group in other compounds, such as 2-ethylhexyl phosphates, leads to high soil adsorption coefficients, indicating immobility in soil and a preference for partitioning to phases with high organic carbon content. industrialchemicals.gov.au

The release of this compound into the environment could potentially occur through industrial manufacturing processes or its use in various applications, although specific uses are not widely documented. Once released, its distribution would be dictated by its volatility, water solubility, and affinity for particulate matter. For instance, the structurally related 2-ethylhexyl acetate is expected to volatilize from water surfaces. nih.gov

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation processes, including hydrolysis and photochemical transformation, are likely to play a significant role in the environmental attenuation of this compound.

Hydrolysis is a key abiotic degradation pathway for esters in aqueous environments, breaking the ester bond to form an alcohol and a carboxylic acid. In the case of this compound, hydrolysis would yield 2-ethylhexanol and fluoroacetic acid. The rate of this reaction is influenced by pH, temperature, and the presence of catalysts.

Table 1: Estimated Hydrolysis Half-lives of Structurally Similar Esters

| Compound | pH | Temperature (°C) | Estimated Half-life |

| Ethyl acrylate | 7 | 25 | ~3.5 years |

| 2-Ethylhexyl acrylate | 7 | 25 | > 3.5 years (expected to be significantly longer) |

Note: Data is based on estimations and studies of similar compounds, not direct measurements of this compound.

Photochemical transformation, or photolysis, is another important abiotic degradation pathway for organic compounds in the environment, particularly in sunlit surface waters and the atmosphere. This process involves the degradation of a molecule by the absorption of light energy.

Biotic Degradation and Microbial Biotransformation

Microbial activity is a critical driver in the breakdown of organic compounds in the environment. The biotic degradation of this compound would involve the enzymatic breakdown of both the fluoroacetate and the 2-ethylhexyl components of the molecule.

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making fluorinated compounds often resistant to degradation. nih.gov However, a specific class of enzymes known as fluoroacetate dehalogenases can catalyze the cleavage of this bond. nih.govresearchgate.net These enzymes are found in a variety of microorganisms and are crucial for the detoxification of fluoroacetate. nih.govnih.gov

The enzymatic defluorination of fluoroacetate typically proceeds via a hydrolytic mechanism, yielding glycolate (B3277807) and a fluoride (B91410) ion. nih.govnih.gov This process is catalyzed by a catalytic triad (B1167595) of amino acids within the enzyme's active site. nih.govnih.gov Several bacterial strains, including those from the genera Pseudomonas, Burkholderia, and Delftia, have been identified as possessing fluoroacetate dehalogenases. nih.govnih.govacs.org It is therefore plausible that if this compound is first hydrolyzed to release fluoroacetate, this toxic intermediate could then be degraded by microorganisms possessing these specialized dehalogenase systems.

Table 2: Examples of Microorganisms with Fluoroacetate Dehalogenase Activity

| Microorganism | Enzyme System | Reference(s) |

| Delftia acidovorans (D4B) | Fluoroacetate dehalogenase (DeHa4) | nih.govacs.org |

| Burkholderia sp. FA1 | Fluoroacetate dehalogenase | nih.gov |

| Rhodopseudomonas palustris | Fluoroacetate dehalogenase (RPA1163) | dp.tech |

The 2-ethylhexyl group is a branched alkyl chain that can also be subject to microbial degradation. Studies on compounds containing this moiety, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP) and 2-ethylhexyl nitrate, have provided insights into its metabolic fate.

Microorganisms, including bacteria of the genera Mycobacterium and Rhodococcus, have been shown to degrade the 2-ethylhexyl side chain. asm.orgplos.org The degradation of the 2-ethylhexyl moiety can proceed through the formation of intermediates like 2-ethylhexanol and 2-ethylhexanoic acid. asm.orgnih.gov For instance, Mycobacterium austroafricanum IFP 2173 has been observed to utilize the 2-ethylhexyl moiety from bis(2-ethylhexyl) phthalate. asm.org Similarly, a methanogenic enrichment culture was able to degrade 2-ethylhexanol and 2-ethylhexanoic acid. nih.gov This suggests that once the ester bond of this compound is cleaved, the resulting 2-ethylhexanol could be further metabolized by a range of soil and aquatic microorganisms.

Biodegradation Rates in Aquatic and Terrestrial Environments

Hydrolysis of the Ester Linkage: The ester linkage is susceptible to both abiotic and biotic hydrolysis. In the environment, microbial esterases are expected to play a significant role in cleaving this bond. The rate of this initial degradation step will be influenced by environmental factors such as pH, temperature, and the presence of competent microbial populations.

Biodegradation of 2-Ethylhexanol: The 2-ethylhexyl moiety is a branched alkyl chain, which can be more resistant to biodegradation than linear alkanes. However, numerous microorganisms have been shown to degrade 2-ethylhexanol and its esters. For instance, studies on di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer, have identified various bacterial strains capable of its degradation. These organisms typically initiate the breakdown by hydrolyzing the ester bonds, followed by the oxidation of the resulting 2-ethylhexanol.

Biodegradation of Fluoroacetic Acid: Fluoroacetic acid, a naturally occurring toxin in some plants, is known to be biodegradable by a range of microorganisms. nih.gov These microbes possess enzymes called dehalogenases that can cleave the carbon-fluorine bond, a critical step in the detoxification and mineralization of the compound. nih.gov The degradation of fluoroacetate typically yields glycolate, which can then be utilized by microorganisms in their central metabolic pathways. nih.gov

Interactive Data Table: Examples of Microbial Degradation of Structurally Related Esters

Note: This table presents data for di(2-ethylhexyl) phthalate (DEHP) as an analogue for the degradation of the 2-ethylhexyl ester portion of this compound. The conditions and rates are specific to the cited studies and may not be directly extrapolated to this compound.

| Microorganism | Substrate | Environment | Degradation Efficiency | Time Frame | Reference |

| Gordonia sp. strain 5F | Di(2-ethylhexyl) phthalate (DEHP) | Soil | >90% | 5 days | acs.org |

| Rhodococcus ruber YC-YT1 | Di(2-ethylhexyl) phthalate (DEHP) | Coastal Saline Seawater | 100% (at 100 mg/L) | 3 days | mdpi.com |

| Enterobacter spp. YC-IL1 | Di(2-ethylhexyl) phthalate (DEHP) | Contaminated Soil | 100% | 7 days | mdpi.com |

| Rhodococcus sp. PFS1 | Di(2-ethylhexyl) phthalate (DEHP) | Paddy Field Soil | ~88% | Not Specified | nih.gov |

Bioaccumulation and Biomagnification Potential in Ecological Systems

The potential for this compound to bioaccumulate in organisms is a function of the interplay between its lipophilicity, conferred by the 2-ethylhexyl group, and the ability of organisms to metabolize and excrete the compound.

The 2-ethylhexyl group is a branched, eight-carbon alkyl chain, which imparts significant lipophilicity (fat-loving) character to the molecule. This property suggests a tendency for the compound to partition from water into the fatty tissues of aquatic and terrestrial organisms. In contrast, fluoroacetic acid is water-soluble and is not expected to bioaccumulate significantly. uth.gr

Biomagnification, the process by which a substance increases in concentration in organisms at successively higher levels in a food chain, is a concern for persistent, lipophilic compounds. Should this compound prove to be persistent and bioaccumulative, it could potentially biomagnify in food webs. However, its susceptibility to biodegradation, particularly the cleavage of the ester bond, may limit its potential for biomagnification.

Interactive Data Table: Factors Influencing the Bioaccumulation Potential of this compound

| Molecular Feature | Property | Influence on Bioaccumulation |

| 2-Ethylhexyl Group | Lipophilic | Increases potential for partitioning into fatty tissues. |

| Fluoroacetate Group | Hydrophilic | Decreases overall lipophilicity and promotes excretion. |

| Ester Linkage | Susceptible to Hydrolysis | Metabolism can reduce the bioaccumulation of the parent compound. |

Environmental Fate Modeling and Predictive Ecotoxicological Assessments

In the absence of empirical data, Quantitative Structure-Activity Relationship (QSAR) models and other environmental fate models are valuable tools for predicting the environmental behavior and potential ecotoxicological effects of chemical substances. ecetoc.orgresearchgate.net These models use the molecular structure of a compound to estimate its physicochemical properties and environmental fate parameters.

Partitioning and Transport: Based on its structure, this compound is expected to be a liquid with low to moderate water solubility and a relatively low vapor pressure. wikipedia.org Environmental fate models would likely predict that if released into the environment, the compound would partition to soil and sediment due to the hydrophobic nature of the 2-ethylhexyl chain. Its potential for long-range atmospheric transport is likely to be low.

Predictive Ecotoxicology: Ecotoxicological QSAR models can be used to estimate the potential toxicity of this compound to various aquatic and terrestrial organisms. The toxicity of this compound is likely to be driven by the toxicity of its hydrolysis product, fluoroacetic acid. Fluoroacetate is a known metabolic poison that inhibits the citric acid cycle. nih.gov Therefore, predictive models would likely classify this compound as a potentially toxic substance, particularly to organisms that are sensitive to fluoroacetate. The toxicity would be dependent on the rate of hydrolysis to release the active fluoroacetate metabolite.

An environmental risk assessment would consider both the predicted environmental concentration (PEC) and the predicted no-effect concentration (PNEC). roche.com The PEC would be estimated based on release scenarios and environmental fate modeling, while the PNEC would be derived from ecotoxicity data (either experimental or predicted). The risk characterization ratio (PEC/PNEC) would then be used to determine the likelihood of adverse environmental effects.

Enzyme Interaction and Inhibition Kinetics of Fluoroacetate Derivatives

The toxicity of fluoroacetate is a classic example of "lethal synthesis," where a relatively non-toxic compound is converted into a potent inhibitor of a critical enzyme. regulations.gov This process begins when fluoroacetate, being structurally similar to acetate, is converted into fluoroacetyl-CoA. wikipedia.orgescholarship.org This molecule then serves as a substrate for citrate (B86180) synthase, which condenses it with oxaloacetate to form the toxic effector molecule, (-)-erythro-2-fluorocitrate. regulations.govescholarship.org

Aconitase Inhibition and Citrate Accumulation in the Tricarboxylic Acid Cycle

The primary target of (-)-erythro-2-fluorocitrate is aconitase (aconitate hydratase, EC 4.2.1.3), an essential enzyme in the tricarboxylic acid (TCA) cycle. wikipedia.orgresearchgate.net Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate. wikipedia.org The binding of the fluorocitrate isomer to aconitase effectively halts the TCA cycle at this step. wikipedia.orgwikipedia.org

This enzymatic blockade leads to a significant accumulation of citrate in the mitochondria, which can then spill over into the bloodstream. wikipedia.orgwikipedia.org The disruption of the TCA cycle prevents the generation of reducing equivalents (NADH, FADH2) and succinate, thereby inhibiting oxidative phosphorylation and depriving the cell of its primary energy source, ATP. wikipedia.orginchem.org The accumulation of citrate has further metabolic consequences, including the allosteric inhibition of phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis, further impairing the cell's ability to metabolize carbohydrates for energy. wikipedia.orgban1080.org.au

Competitive Binding Mechanisms with Enzyme Substrates

The precise mechanism of aconitase inhibition by fluorocitrate has been a subject of extensive study. Initially, it was considered a straightforward competitive inhibitor that competes with the natural substrate, citrate, for the enzyme's active site. escholarship.orgvaia.com Studies using purified aconitase demonstrated that the inhibition is competitive and reversible, with the accumulated citrate expected to displace the inhibitor. escholarship.org However, this model does not fully explain the compound's potent toxicity, as citrate accumulation in poisoned cells does not alleviate the toxic effects. escholarship.org

More recent research supports a more complex, mechanism-based inhibition, where fluorocitrate acts as a "suicide substrate". regulations.govinchem.orgfordham.edu In this model, the (-)-erythro diastereomer of 2-fluorocitrate binds to aconitase and is catalytically converted to fluoro-cis-aconitate. regulations.govnih.govnih.gov Subsequently, the enzyme facilitates the addition of a hydroxyl group and the elimination of a fluoride ion, generating 4-hydroxy-trans-aconitate (HTn). regulations.govnih.govnih.gov This product, HTn, binds very tightly, though not covalently, to the enzyme's active site, causing a durable inactivation of the enzyme. regulations.govnih.govnih.gov The strength of this bond is such that a 1,000,000-fold excess of the natural substrate, isocitrate, is required to slowly displace HTn from the enzyme complex. regulations.govnih.gov

| Parameter | Value | System | Inhibition Type | Reference |

|---|---|---|---|---|

| Ki | 3.4 x 10-8 M | Solubilized rat liver mitochondria (with citrate substrate) | Partially Competitive | nih.gov |

| Ki | 3.0 x 10-8 M | Solubilized rat liver mitochondria (with cis-aconitate substrate) | Partially Non-Competitive | nih.gov |

| Ki | 22-45 µM | Systems without intact mitochondria | Competitive | inchem.org |

| Ki | 0.026 mM | Liver extracts from Rattus norvegicus (rat) | Competitive | publish.csiro.au |

| Ki | 0.065 mM | Liver extracts from Tiliqua rugosa (skink) | Competitive | publish.csiro.au |

Metabolic Processing and Biotransformation in Isolated Cellular and Subcellular Systems

In addition to the lethal synthesis pathway, fluoroacetate can undergo detoxification through metabolic biotransformation, primarily via defluorination.

Role of Glutathione (B108866) Transferase in Defluorination

The primary detoxification pathway for fluoroacetate involves defluorination through a glutathione-dependent mechanism. ban1080.org.au This enzymatic process is catalyzed by Glutathione S-transferase (GST) isoenzymes, particularly Glutathione Transferase Zeta 1 (GSTZ1). researchgate.netscite.ai The reaction involves a nucleophilic attack on the carbon atom of the C-F bond, leading to the formation of S-carboxymethylglutathione and the release of a harmless fluoride ion. wikipedia.orgban1080.org.au The resulting conjugate can be further metabolized and excreted. wikipedia.org

This defluorination activity is highest in the liver, with decreasing activity observed in the kidney, lung, heart, and testes; no activity has been detected in the brain. ban1080.org.aunih.gov The enzymatic reaction is dependent on the concentration of glutathione (GSH), with maximal activity occurring at GSH concentrations above 5 mM. ban1080.org.aunih.gov Research has also shown that a specific fluoroacetate dehalogenase can be separated from other liver GSTs, suggesting a unique enzyme is responsible for this detoxification. nih.govnih.gov

| Parameter | Value | System | Reference |

|---|---|---|---|

| Apparent Km | 7.0 mM | Mouse liver cytosol (GSH-dependent) | nih.gov |

| Optimal GSH Concentration | > 5 mM | Mouse liver cytosol | ban1080.org.aunih.gov |

Investigations into Alternative Metabolic Pathways

Beyond the two primary, competing pathways of lethal synthesis and GST-mediated defluorination, other metabolic routes for fluoroacetate are not well-documented. The bacterium Streptomyces cattleya is known to biosynthesize fluoroacetate from fluoroacetaldehyde (B75747) via an aldehyde dehydrogenase, which represents a formation pathway rather than a metabolic processing route in non-human biological systems exposed to the compound. nih.gov The major metabolic fates of fluoroacetate in vertebrate systems remain its activation to the toxic inhibitor fluorocitrate or its detoxification via defluorination. escholarship.orgban1080.org.au

Structure-Activity Relationships in Enzyme-Ligand Interactions

The inhibitory potency of fluoroacetate derivatives is highly dependent on their molecular structure. The conversion to fluorocitrate is stereospecific, resulting in the formation of the (-)-erythro isomer (2R, 3R configuration), which is the specific isomer that potently inhibits aconitase. escholarship.org

The interaction between the inhibitor and the enzyme has been elucidated through crystal structure analysis of the enzyme-inhibitor complex. nih.govnih.gov After the enzymatic conversion of (-)-erythro-2-fluorocitrate to 4-hydroxy-trans-aconitate (HTn), the HTn molecule binds to the active site in a manner that mimics the natural substrate, isocitrate, while also having interactions similar to the inhibitor trans-aconitate. nih.govnih.gov The remarkable stability of the enzyme-inhibitor complex is attributed to four short hydrogen bonds (<2.7 Å) that form between HTn, a water molecule bound to the enzyme's [4Fe-4S] cluster, and the amino acid residues Asp-165 and His-167. regulations.govnih.govnih.gov This tight network of interactions explains the very slow dissociation of the inhibitor and the profound and lasting inhibition of the enzyme. regulations.govnih.gov

In contrast, the (+)-erythro isomer of 2-fluorocitrate is processed differently by aconitase. It is converted into oxalosuccinate, which subsequently decarboxylates to α-ketoglutarate, with a release of fluoride that is stoichiometric to the amount of substrate added, rather than to the amount of enzyme present. nih.govbrainly.in This highlights the critical importance of stereochemistry in the structure-activity relationship governing the compound's mechanism of action.

Application as Biochemical Probes in Cellular Pathway Research

Currently, there is a notable lack of published research detailing the specific application of this compound as a biochemical probe for studying cellular pathways. While the unique structure of fluorinated esters suggests potential for such applications, including in enzyme substrate investigations, dedicated studies on this compound for this purpose have not been identified in the available literature. solubilityofthings.com

The general mechanism of fluoroacetate toxicity involves its conversion to fluorocitrate, which then inhibits aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle. escholarship.orgregulations.govnih.gov This well-established pathway could theoretically be exploited to probe aspects of cellular metabolism. However, research has not specifically focused on utilizing the 2-ethylhexyl ester of fluoroacetic acid as a tool for this purpose. The development of fluorogenic substrates for other enzymes, such as phospholipase A(2), demonstrates the potential of fluorinated compounds in creating probes for real-time biochemical and cellular activity measurements, a strategy that has not yet been applied to this compound. nih.gov

Comparative Biochemical Studies Across Diverse Organisms (excluding human systems)

Detailed comparative biochemical studies focusing specifically on this compound across a diverse range of non-human organisms are not readily found in scientific publications. What is known is largely extrapolated from research on other fluoroacetate compounds, such as methyl fluoroacetate and sodium fluoroacetate (also known as Compound 1080). escholarship.orgwikipedia.org

These studies reveal variability in susceptibility to fluoroacetate poisoning among different animal species. For instance, dogs are highly sensitive, while certain Australian herbivores exhibit some tolerance due to the presence of fluoroacetate-containing plants in their habitat. wikipedia.org Fish are noted to be more resistant due to a slower metabolism. wikipedia.org The basis for this differential toxicity is thought to lie in variations in metabolic rates and the sensitivity of the aconitase enzyme to fluorocitrate. wikipedia.org

The lowest published lethal dose (LDLo) for this compound has been reported as 10 mg/kg for rabbits through both percutaneous and intravenous routes, indicating its high toxicity. wikipedia.org However, comprehensive studies comparing its metabolic fate and biochemical effects across different classes of organisms, such as insects versus mammals, or between different vertebrate species, are not available. Such studies would be crucial for understanding the specific ecological impact and the variable biochemical responses to this particular compound.

Emerging Research Frontiers and Future Directions for 2 Ethylhexyl 2 Fluoroacetate

Exploration of 2-Ethylhexyl 2-Fluoroacetate in Materials Science Innovations

The investigation of this compound in materials science is a nascent field, with much of its potential inferred from the properties of analogous compounds and the broader class of organofluorine materials. researchgate.netnih.govwikipedia.org Organofluorine compounds are prized for unique characteristics conferred by the carbon-fluorine bond, which is the strongest single bond in organic chemistry. nih.govwikipedia.org This bond imparts high thermal and oxidative stability, low surface tension, and both hydrophobic and lipophobic properties. rsc.orgnih.gov

While direct research on this compound as a primary material component is not extensively documented, its structural analogues provide insight into potential applications. For instance, non-fluorinated esters like 2-ethylhexyl acetate (B1210297) are utilized as high-boiling point retarder solvents to improve flow and prevent blushing in lacquers, enamels, and inks. Similarly, 2-ethylhexyl mercaptoacetate (B1236969) serves as a stabilizer and plasticizer in halogenated polymers like polyvinyl chloride (PVC), enhancing material longevity. guidechem.com

Given these precedents, future research may explore this compound in several innovative roles:

Advanced Coatings and Repellents: Leveraging the low surface energy typical of fluorinated compounds, it could be a component in formulating specialized coatings that repel water and oils.

Specialty Solvents: Its ester functionality and fluorinated tail could make it a unique solvent for "fluorous chemistry," a technique that uses fluorine-rich compounds to facilitate the purification of reaction products. wikipedia.org

Polymer Additives: Like its analogues, it could be investigated as a plasticizer or processing aid in the synthesis of fluoropolymers, potentially modifying properties like flexibility and thermal stability. nih.gov

Dielectric Fluids: The polarity and stability of the C-F bond suggest potential use in dielectric applications, where chemical inertness and high electrical resistance are required.

The progression of organofluorine chemistry in creating high-performance materials such as fluoropolymers, liquid crystals, and components for solar cells suggests a promising, albeit underexplored, future for tailored fluoroacetate (B1212596) esters like this compound. researchgate.netjst.go.jp

Development of Advanced Analytical Techniques for Environmental Monitoring

The potential release of this compound into the environment necessitates the development of sensitive and specific analytical methods for its detection and quantification. Research in this area focuses on overcoming the challenges associated with analyzing organofluorine compounds, which are often present at trace levels in complex matrices like water and biological tissues. acs.orgthermofisher.com

Several advanced techniques are being adapted and optimized for fluoroacetate and its esters:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established technique for volatile and semi-volatile organic compounds. For non-volatile precursors like fluoroacetic acid, derivatization is often required to increase volatility. nih.gov A common method involves converting fluoroacetic acid into a more volatile ester, such as ethyl fluoroacetate or propyl fluoroacetate, before GC-MS analysis. nih.govresearchgate.net This same principle allows for the direct analysis of this compound. Combining this with techniques like solid-phase microextraction (SPME) can pre-concentrate the analyte, significantly lowering detection limits. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly suitable for detecting polar, non-volatile compounds in aqueous samples without the need for derivatization. nemc.usnih.gov Direct aqueous injection LC-MS/MS methods have been developed for the fluoroacetate anion, offering rapid analysis with high sensitivity and specificity, making it ideal for monitoring water supplies. nemc.usnih.gov This approach is capable of distinguishing the target compound from matrix interferences through specific precursor-to-product ion transitions. nih.gov

Ion Chromatography (IC): Coupled with mass spectrometry (IC-MS), this method provides another route for the direct analysis of the fluoroacetate anion in water. thermofisher.comchemistryforsustainability.org IC separates analytes based on their ionic charge, making it well-suited for the ionized form of the parent acid. nih.gov

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR): Unlike mass spectrometry methods that often target specific known compounds, ¹⁹F-NMR can detect and help characterize a wide range of organofluorine compounds present in a sample. acs.orgnih.gov It serves as a complementary, inclusive method for assessing total organofluorine content and identifying unknown fluorinated contaminants that might be missed by targeted analyses. nih.gov

These evolving techniques are crucial for environmental forensics, ensuring regulatory compliance and safeguarding ecosystem and human health.

| Technique | Principle | Target Analyte | Sample Matrix | Key Advantages & Limitations |

|---|---|---|---|---|

| GC-MS | Separation by volatility and boiling point, detection by mass-to-charge ratio. | Volatile esters (direct) or derivatized acids. | Water, biological tissues, environmental solids. | Advantages: High resolution, established libraries. Limitations: Often requires derivatization for polar acids, potential matrix effects. nih.govresearchgate.net |

| LC-MS/MS | Separation by polarity, detection by specific mass transitions. | Parent acid (fluoroacetate) and esters. | Water, wastewater, biological fluids. | Advantages: High sensitivity and specificity, no derivatization needed for polar analytes, direct aqueous injection possible. nemc.usnih.govLimitations: Can be subject to ion suppression from matrix components. |

| IC-MS | Separation by ionic interaction, detection by mass spectrometry. | Fluoroacetate anion. | Drinking water, surface water. | Advantages: Excellent for ionic species, direct analysis without derivatization. thermofisher.comLimitations: Primarily for the ionized parent acid, not the ester. |

| ¹⁹F-NMR | Detection of the ¹⁹F nucleus in a magnetic field. | All organofluorine compounds. | Water, effluents. | Advantages: Non-destructive, provides structural information, quantifies total organofluorine content. nih.govLimitations: Lower sensitivity compared to MS, complex spectra in mixed samples. |

Computational Chemistry and Molecular Dynamics Simulations of Fluoroacetate Esters

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound at an atomic level, guiding experimental work and accelerating discovery. While specific computational studies on this exact ester are not widely published, the application of established methods to fluoroacetate esters represents a significant research frontier.

Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of molecules. ukm.my For fluoroacetate esters, DFT calculations can predict a range of fundamental properties, including optimized molecular geometry, vibrational frequencies (for comparison with infrared and Raman spectra), and electronic properties like orbital energies and charge distribution. These calculations are crucial for understanding the molecule's intrinsic reactivity, the stability of the C-F bond, and how the molecule might interact with other chemical species. ukm.my

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of substances in different environments. For this compound, MD simulations could be employed to study its behavior in solution, its interaction with polymer surfaces, or its potential to permeate biological membranes. Such simulations can reveal information about conformational changes, solvation effects, and the self-assembly of molecules, which is critical for designing applications in materials science or understanding environmental fate.

The integration of these computational approaches allows researchers to build a comprehensive model of a molecule's behavior, from its fundamental electronic properties to its macroscopic functions.

| Method | Key Principles | Potential Applications for this compound | Expected Insights |

|---|---|---|---|

| Density Functional Theory (DFT) | Solves for the electron density of a system to determine its energy and electronic properties. | - Predicting molecular structure and stability.

| - Understanding intrinsic chemical reactivity.

|

| Molecular Dynamics (MD) | Simulates the classical motion of atoms and molecules over time based on a force field. | - Modeling behavior in solvents.

| - Predicting solubility and miscibility.

|

Integrated Multi-omics Approaches for Studying Biochemical Perturbations

The primary mechanism of fluoroacetate toxicity is well-established: it undergoes a "lethal synthesis" where it is converted to fluorocitrate, a potent inhibitor of the mitochondrial enzyme aconitase. researchgate.netregulations.gov This blocks the tricarboxylic acid (TCA) cycle, leading to citrate (B86180) accumulation and a catastrophic failure of cellular energy production. researchgate.net While this core mechanism is known, a deeper, systems-level understanding of the cellular response to this metabolic disruption can be achieved through integrated multi-omics approaches.

Multi-omics combines data from different molecular levels (genes, proteins, metabolites) to create a holistic picture of a biological state. For a toxicant like this compound (which would be hydrolyzed to fluoroacetate in vivo), this approach can reveal the full cascade of biochemical perturbations beyond the primary target.

Transcriptomics: This involves the study of the complete set of RNA transcripts (the transcriptome) in a cell. Following exposure to fluoroacetate, transcriptomic analysis could identify which genes are up- or down-regulated. nih.gov This might include genes involved in cellular stress responses, alternative energy pathways, apoptosis (programmed cell death), and inflammatory pathways. nih.govnih.gov

Proteomics: This is the large-scale study of proteins. A key application here would be to identify proteins that are post-translationally modified as a direct or indirect result of aconitase inhibition. nih.gov For example, metabolic stress can lead to changes in protein succination or acetylation, altering their function. researchgate.net Proteomics can quantify changes in the levels of key metabolic enzymes, structural proteins, and signaling molecules.

Metabolomics: This field focuses on the comprehensive analysis of metabolites within a biological system. In the case of fluoroacetate poisoning, metabolomics would not only confirm the expected massive accumulation of citrate but could also identify a diagnostic fingerprint of other affected metabolites. nih.gov This could include downstream products of the TCA cycle (e.g., α-ketoglutarate), metabolites from interconnected pathways like glycolysis and amino acid synthesis, and markers of oxidative stress. nih.govresearcher.lifeoup.com

By integrating these datasets, researchers can construct detailed models of the cellular response to fluoroacetate, uncover novel biomarkers of exposure, and potentially identify new therapeutic targets to counteract its effects.

| Omics Field | Key Analytes Measured | Potential Findings for Fluoroacetate Exposure | Relevant Cellular Pathways |

|---|---|---|---|

| Transcriptomics | mRNA transcripts | Identification of stress-responsive gene expression; changes in genes for metabolic enzymes and transcription factors. nih.gov | Cellular stress response, apoptosis, inflammatory signaling, metabolic regulation. nih.gov |

| Proteomics | Proteins and post-translational modifications | Quantification of metabolic enzyme levels; identification of proteins modified by succination or other stress markers. nih.govresearchgate.net | TCA cycle, protein quality control, signal transduction. |

| Metabolomics | Small molecule metabolites | Confirmation of citrate and fluorocitrate accumulation; discovery of a broader metabolic fingerprint of toxicity. nih.gov | TCA cycle, glycolysis, fatty acid metabolism, amino acid biosynthesis. nih.govoup.com |

Design of Novel Chemical Entities Incorporating the Fluoroacetate Motif

The unique properties of the fluorine atom and fluorinated functional groups make them highly valuable in the design of new molecules, particularly in medicinal chemistry and agrochemicals. researchgate.netacs.orgbenthamdirect.com The fluoroacetate motif itself, beyond its toxicity, represents a chemical building block that can be incorporated into novel chemical entities for specialized applications. wikipedia.org

One of the most promising frontiers is in the field of medical imaging. Positron Emission Tomography (PET) is a powerful diagnostic tool that relies on imaging agents labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) ([¹⁸F]). The synthesis of [¹⁸F]-labeled fluoroacetate ([¹⁸F]FACE) allows for the in vivo visualization of metabolic processes. nih.govnih.gov Because acetate is readily taken up by cells and enters mitochondria for use in the TCA cycle, [¹⁸F]FACE can act as a tracer for mitochondrial activity. nih.gov Its conversion to [¹⁸F]-fluorocitrate and subsequent trapping via aconitase inhibition provides a strong signal in metabolically active cells, a characteristic that is being explored for imaging tumors in diseases like Tuberous Sclerosis Complex (TSC) and Lymphangioleiomyomatosis (LAM). nih.govnih.govresearchgate.net

Beyond imaging, the strategic incorporation of fluorine is a common strategy in drug design to modulate a molecule's properties. researchgate.netnih.govnih.gov Replacing a hydrogen atom or a methyl group with fluorine can alter a compound's:

Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing a drug's half-life. researchgate.net

Binding Affinity: The electronegativity of fluorine can lead to more favorable interactions with target proteins. researchgate.net

Lipophilicity and Permeability: Fluorine substitution can significantly impact how a molecule crosses biological membranes. researchgate.net

While the inherent toxicity of the fluoroacetate group presents a significant challenge, research into "bioisosteric replacement"—where one functional group is swapped for another with similar properties—could leverage the fluoroacetate motif or its derivatives. nih.gov Advanced synthetic methods, including biocatalysis with enzymes like fluorinases and multicomponent reactions, are expanding the toolkit for creating novel and complex fluorine-containing molecules, opening new avenues for discovery. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 2-ethylhexyl 2-fluoroacetate, and how do reaction conditions influence yield?